- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
Cas no 673-32-5 (1-Phenyl-1-propyne)
1-Phenyl-1-propyne Chemical and Physical Properties
Names and Identifiers
-
- Prop-1-yn-1-ylbenzene
- Phenylpropyne
- prop-1-ynylbenzene
- Methyl phenyl acetylene
- 1-Phenyl-1-propyne
- 1-Methyl-2-phenylacetylene
- 1-Phenylpropyne
- 1-Propyn-1-ylbenzene
- 1-Propynylbenzene
- 3-Phenyl-2-propyne
- Methylphenylethyne
- Phenylmethylacetylene
- Methylphenylacetylene
- Benzene, 1-propynyl-
- 2-Propynylbenzene
- 1-Phenylpropyne-1
- Prop-1-ynyl-benzene
- GHUURDQYRGVEHX-UHFFFAOYSA-N
- 448376BFQC
- Benzene, propynyl-
- 1-penyl-1-propine
- 1-phenyl-1-propine
- Propyne, 1-phe
- MFCD00009272
- 1-Phenyl-1-propyne, 99%
- BDBM50026185
- AKOS015888271
- EINECS 211-607-7
- FT-0608231
- P0219
- (prop-1-yn-1-yl)benzene
- Propyne, 1-phenyl-
- ghl.PD_Mitscher_leg0.471
- Q27258719
- CHEMBL105998
- EN300-315540
- SY048557
- D71012
- DTXSID10217667
- 53621-07-1
- 673-32-5
- CS-W013608
- InChI=1/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H
- NS00042390
- UNII-448376BFQC
- CS-17361
- DB-055018
-
- MDL: MFCD00009272
- Inchi: 1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3
- InChI Key: GHUURDQYRGVEHX-UHFFFAOYSA-N
- SMILES: C1(C#CC)C=CC=CC=1
- BRN: 1071474
Computed Properties
- Exact Mass: 116.06300
- Monoisotopic Mass: 116.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless to light yellow powder
- Density: 0.928 g/mL at 25 °C(lit.)
- Boiling Point: 185 °C(lit.)
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.564(lit.)
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
- Water Partition Coefficient: Sparingly soluble in water (0.26 g/L) (25°C).
- PSA: 0.00000
- LogP: 2.05800
- Sensitiveness: Sensitive to light and air
- Solubility: Not determined.
1-Phenyl-1-propyne Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:1993
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
1-Phenyl-1-propyne Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1-Phenyl-1-propyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 166000-250mg |
1-Phenyl-1-propyne |
673-32-5 | 95% | 250mg |
£15.00 | 2022-02-28 | |
| Fluorochem | 166000-1g |
1-Phenyl-1-propyne |
673-32-5 | 95% | 1g |
£22.00 | 2022-02-28 | |
| Fluorochem | 166000-10g |
1-Phenyl-1-propyne |
673-32-5 | 95% | 10g |
£65.00 | 2022-02-28 | |
| Fluorochem | 166000-25g |
1-Phenyl-1-propyne |
673-32-5 | 95% | 25g |
£126.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P141240-1g |
1-Phenyl-1-propyne |
673-32-5 | >98.0%(GC) | 1g |
¥49.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P141240-25g |
1-Phenyl-1-propyne |
673-32-5 | >98.0%(GC) | 25g |
¥659.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P141240-5g |
1-Phenyl-1-propyne |
673-32-5 | >98.0%(GC) | 5g |
¥159.90 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14272-5g |
1-Phenyl-1-propyne, 98% |
673-32-5 | 98% | 5g |
¥984.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14272-10g |
1-Phenyl-1-propyne, 98% |
673-32-5 | 98% | 10g |
¥1386.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14272-50g |
1-Phenyl-1-propyne, 98% |
673-32-5 | 98% | 50g |
¥8640.00 | 2023-04-13 |
1-Phenyl-1-propyne Production Method
Production Method 1
1-Phenyl-1-propyne Preparation Products
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1-Phenyl-1-propyne Suppliers
1-Phenyl-1-propyne Related Literature
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Yafei Luo,Zheng Huang,Zhongzhu Chen,Zhigang Xu,Jianping Hu,Qingxi Meng,Dianyong Tang Phys. Chem. Chem. Phys. 2020 22 16905
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Marie Genelot,Nicolas P. Cheval,Marta Vitorino,Elise Berrier,Jean-Marc Weibel,Patrick Pale,André Mortreux,Régis M. Gauvin Chem. Sci. 2013 4 2680
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Alexander M. Mebel,Yuri Georgievskii,Ahren W. Jasper,Stephen J. Klippenstein Faraday Discuss. 2016 195 637
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Kevin P. McGowan,Matthew E. O'Reilly,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Chem. Sci. 2013 4 1145
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Dodla S. Rao,Thurpu R. Reddy,Sudhir Kashyap Org. Biomol. Chem. 2018 16 1508
Additional information on 1-Phenyl-1-propyne
Comprehensive Overview of 1-Phenyl-1-propyne (CAS No. 673-32-5): Properties, Applications, and Industry Insights
1-Phenyl-1-propyne (CAS No. 673-32-5), also known as phenylacetylene derivative, is a versatile organic compound with a linear structure featuring a phenyl group bonded to a propyne moiety. This alkyne-functionalized aromatic hydrocarbon has garnered significant attention in synthetic chemistry due to its role as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula C9H8 and moderate polarity make it soluble in common organic solvents like ether and dichloromethane, while its boiling point (≈160–165°C) and melting point (≈−45°C) suit diverse industrial processes.
Recent advancements in click chemistry and cross-coupling reactions have amplified the demand for 1-Phenyl-1-propyne. Researchers highlight its utility in Sonogashira coupling, a pivotal reaction for constructing carbon-carbon bonds in drug discovery. A 2023 study in the Journal of Organic Chemistry emphasized its efficiency in synthesizing biaryl derivatives, a class of compounds prevalent in antiviral and anticancer agents. This aligns with trending searches like "alkyne applications in medicine" and "sustainable synthetic routes," reflecting growing interest in eco-friendly methodologies.
From an industrial perspective, 673-32-5 serves as a precursor for OLED materials and conductive polymers, addressing the surge in demand for flexible electronics. Its incorporation into π-conjugated systems enhances electroluminescence efficiency, a hot topic in "next-gen display technology" forums. Manufacturers also leverage its photostability to develop UV-resistant coatings, responding to queries such as "high-performance protective materials."
Safety and handling of 1-Phenyl-1-propyne adhere to standard organic compound protocols. While not classified as hazardous under major regulatory frameworks, its flammability necessitates storage in cool, ventilated areas—a detail frequently searched alongside "chemical storage best practices." Analytical techniques like GC-MS and NMR are routinely employed for purity verification, ensuring compliance with ISO standards for laboratory reagents.
The compound’s environmental profile is another focal point. Biodegradation studies indicate moderate persistence, prompting innovations in "green chemistry alternatives." Startups are exploring catalytic hydrogenation of 1-Phenyl-1-propyne to reduce waste, tapping into the "circular economy in chemicals" trend. Such developments resonate with ESG-driven investment strategies dominating 2024 market analyses.
In academia, 673-32-5 is a staple for teaching acetylene chemistry and retrosynthetic analysis. Educational platforms reporting spikes in searches like "organic synthesis tutorials" often feature this compound to demonstrate regioselective reactions. Its cost-effectiveness and commercial availability (purity ≥98%) further bolster its adoption in research laboratories worldwide.
Future prospects for 1-Phenyl-1-propyne include potential roles in carbon capture technologies and metal-organic frameworks (MOFs). As industries prioritize "decarbonization solutions," its triple bond reactivity could unlock novel pathways for CO2 utilization—a hypothesis under investigation by several EU-funded projects.
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